Reactievoorwaarden

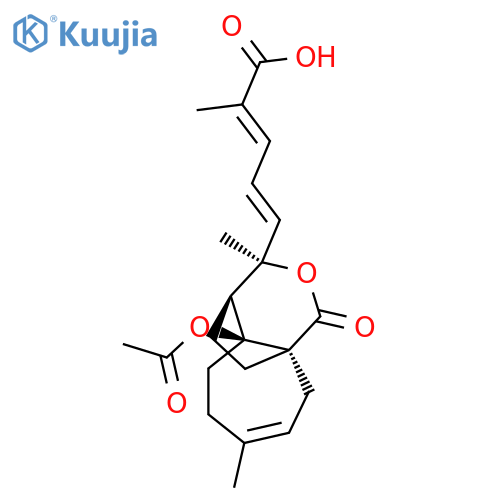

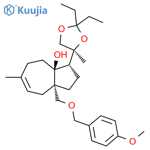

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 3 h, rt